Ethyl 3-(2-oxo-2-phenylethyl)benzoate
CAS No.: 898776-64-2
Cat. No.: VC21151925
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898776-64-2 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | ethyl 3-phenacylbenzoate |
| Standard InChI | InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
| Standard InChI Key | TTYFUCMILGBCBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Ethyl 3-(2-oxo-2-phenylethyl)benzoate is characterized by a benzoate backbone substituted at the 3-position with a 2-oxo-2-phenylethyl group. This structural arrangement creates a molecule with both ester and ketone functional groups, contributing to its unique reactivity profile and applications in organic synthesis.
Basic Chemical Identity
The compound is formally identified by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-phenacylbenzoate |
| Alternative Name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate |
| CAS Registry Number | 898776-64-2 |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |
The structure contains three oxygen atoms: one in the ester group and one in the ketone functionality, with the third connecting the ethyl group to the carbonyl carbon of the ester. The compound features two aromatic rings - one directly attached to the ester group and another connected via the 2-oxo-ethyl bridge.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of ethyl 3-(2-oxo-2-phenylethyl)benzoate can be accomplished through several routes, with esterification reactions being the most common approach. The typical synthesis involves the reaction between a 3-(2-oxo-2-phenylethyl)benzoic acid derivative and ethanol in the presence of an acid catalyst.
A general reaction scheme involves:
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Starting with 3-(2-oxo-2-phenylethyl)benzoic acid
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Reacting with ethanol in the presence of sulfuric acid or other acidic catalysts
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Refluxing the mixture to drive the esterification reaction to completion
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Purification through recrystallization or column chromatography
The synthesis can also be performed using alternative routes:
| Method | Starting Materials | Catalyst | Solvent | Typical Yield |
|---|---|---|---|---|
| Esterification | 3-(2-oxo-2-phenylethyl)benzoic acid + Ethanol | H₂SO₄ | - | 70-80% |
| Nucleophilic Substitution | 3-carboxybenzoic acid derivative + 2-bromo-1-phenylethanone | K₂CO₃ | DMF | 70-88% |
| Column Chromatography Purification | Crude product | - | Ethyl acetate/petroleum ether (1:4) | High purity |
Industrial Production
In industrial settings, the production of ethyl 3-(2-oxo-2-phenylethyl)benzoate often employs continuous flow reactors to optimize reaction conditions and increase production efficiency. Advanced catalysts and purification techniques ensure high purity of the final product.
Chemical Reactivity
Types of Reactions
Ethyl 3-(2-oxo-2-phenylethyl)benzoate participates in various chemical transformations due to its multiple functional groups. The ester and ketone functionalities provide reaction sites for numerous chemical processes.
Oxidation Reactions
The compound can undergo oxidation to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
Reduction reactions can convert the ester and ketone groups into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions typically produce alcohols and aldehydes as major products.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, where the ester group is replaced with other functional groups. Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in these transformations.
Reaction Mechanisms
The reactivity of ethyl 3-(2-oxo-2-phenylethyl)benzoate is largely governed by the electronic properties of its functional groups. The ester group can undergo hydrolysis, transesterification, and reduction reactions, while the ketone functionality participates in nucleophilic additions, reductions, and condensation reactions.
Applications in Research and Industry
Chemical Synthesis
Ethyl 3-(2-oxo-2-phenylethyl)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile makes it particularly useful for constructing compounds with diverse functional groups and structural features.
Key reactions in synthetic applications include:
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Esterification to produce other esters
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Oxidation to yield carboxylic acids for further synthetic routes
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Reduction to form alcohols, expanding its utility in synthetic chemistry
Biological Research
In biological studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its structural properties enable researchers to investigate interactions with enzymes and other biological molecules, providing insights into biochemical processes.
Applications in biochemistry include:
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Serving as a substrate or inhibitor in studies involving esterases and oxidoreductases
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Aiding in metabolic pathway analysis by acting as a tracer or marker in biological assays
Pharmaceutical Development
The compound shows potential in drug development due to its ability to interact with biological targets. Research continues to explore its therapeutic effects and role as a precursor for pharmaceutical compounds.
The modification of ethyl 3-(2-oxo-2-phenylethyl)benzoate can lead to the creation of new drug candidates with specific biological activities. Its interaction with molecular targets can modulate biochemical pathways, potentially resulting in therapeutic benefits.
Industrial Applications
In industrial contexts, ethyl 3-(2-oxo-2-phenylethyl)benzoate finds applications in the production of fragrances, flavors, and specialty chemicals. Its aromatic properties make it suitable for use in cosmetic formulations and food products.
Biological Activity and Mechanisms
Antimicrobial Properties
Research indicates that ethyl 3-(2-oxo-2-phenylethyl)benzoate exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent.
Antioxidant Activity
The compound demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. This characteristic may prove beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Interactions
Studies have explored the interaction of ethyl 3-(2-oxo-2-phenylethyl)benzoate with specific enzymes, including dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism. Compounds that inhibit DPP-IV are of particular interest for their potential in managing diabetes mellitus.
Structure-Activity Relationships
The biological activity of ethyl 3-(2-oxo-2-phenylethyl)benzoate is influenced by its structural features. The presence of both ester and ketone functional groups contributes to its interaction with biological targets. The following table summarizes comparative biological activities with similar compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity | DPP-IV Inhibition |
|---|---|---|---|
| Ethyl 3-(2-oxo-2-phenylethyl)benzoate | Moderate | High | Moderate |
| Ethyl benzoate | Low | Moderate | Low |
| Methyl benzoate | Low | Low | Low |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides essential information about the molecular structure of ethyl 3-(2-oxo-2-phenylethyl)benzoate. ¹H NMR reveals signals for aromatic protons, ethyl group protons, and methylene protons of the 2-oxo-2-phenylethyl moiety. ¹³C NMR shows characteristic signals for ketone carbons (approximately δ 200 ppm) and ester carbons (approximately δ 170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups through characteristic absorption bands. For ethyl 3-(2-oxo-2-phenylethyl)benzoate, key IR bands include carbonyl stretches (C=O) for both the ketone and ester groups in the range of 1700-1750 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponds to the molecular weight of 268.31 g/mol, with characteristic fragmentation patterns reflecting the cleavage of the molecule at various bonds.
Comparison with Structurally Related Compounds
Structural and Functional Analysis
Ethyl 3-(2-oxo-2-phenylethyl)benzoate shares structural similarities with other benzoate derivatives but differs in its substitution pattern. The presence of the 2-oxo-2-phenylethyl group at the 3-position of the benzoate backbone distinguishes it from simpler benzoate derivatives.
Comparative analysis with structurally similar compounds reveals that the presence of electron-withdrawing groups, such as ketones, significantly impacts bioactivity. For example, compounds with ketone functionalities often exhibit enhanced antibacterial activity compared to those without such groups.
Reactivity Comparison
The reactivity of ethyl 3-(2-oxo-2-phenylethyl)benzoate differs from related compounds due to its unique combination of functional groups. While simple benzoate esters primarily undergo reactions typical of esters, ethyl 3-(2-oxo-2-phenylethyl)benzoate participates in reactions characteristic of both esters and ketones, expanding its chemical versatility.
Research Methods and Techniques
Synthesis and Purification
The synthesis of ethyl 3-(2-oxo-2-phenylethyl)benzoate typically involves setting up a reflux condenser with appropriate reactants in a suitable solvent. Potassium carbonate often serves as a catalyst for nucleophilic substitution in phenacyl ester formation. Reaction progress is monitored via thin-layer chromatography (TLC) using methanol or ethanol as eluents.
Purification methods include:
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Recrystallization from methanol or ethanol
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Column chromatography using silica gel with ethyl acetate/petroleum ether (1:4) as the eluent
Analytical Characterization
Analytical techniques for characterizing ethyl 3-(2-oxo-2-phenylethyl)benzoate include:
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NMR spectroscopy (¹H and ¹³C) to confirm molecular structure
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IR spectroscopy to identify carbonyl stretches and other functional groups
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Mass spectrometry to detect fragmentation patterns
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X-ray crystallography to resolve structural ambiguities in derivatives
Biological Assays
Biological activity is assessed through various assays:
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Antimicrobial testing against bacterial strains such as Staphylococcus aureus and Escherichia coli
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Antioxidant capacity evaluation using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays
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Enzyme inhibition studies, particularly focusing on DPP-IV
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